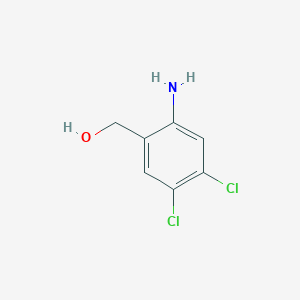

(2-Amino-4,5-dichlorophenyl)methanol

Description

(2-Amino-4,5-dichlorophenyl)methanol (CAS: 1379313-51-5) is a benzyl alcohol derivative with the molecular formula C₇H₇Cl₂NO and a molecular weight of 192.04 g/mol . It features an amino group (-NH₂) at the 2-position and chlorine substituents at the 4- and 5-positions on the benzene ring, along with a hydroxymethyl (-CH₂OH) group. Its primary use is inferred as a synthetic intermediate in organic chemistry, particularly for constructing complex heterocycles like benzimidazoles (e.g., in the synthesis of ethyl (E)-3-[(2-amino-4,5-dichlorophenyl)amino]-2-(5,6-dichloro-1H-benzo[d]imidazol-2-yl)acrylate) .

Properties

IUPAC Name |

(2-amino-4,5-dichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOAFNZUPHEZSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4,5-dichlorophenyl)methanol typically involves the chlorination of phenol followed by amination and hydroxymethylation. One common method is as follows:

Chlorination: Phenol is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to introduce chlorine atoms at the 4 and 5 positions.

Amination: The chlorinated phenol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the 2 position.

Hydroxymethylation: Finally, the compound undergoes hydroxymethylation using formaldehyde in the presence of a base to introduce the hydroxymethyl group at the 1 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4,5-dichlorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.

Major Products Formed

Oxidation: (2-Amino-4,5-dichlorophenyl)carboxylic acid.

Reduction: (2-Amino-4,5-dichlorophenyl)amine.

Substitution: (2-Amino-4,5-dichlorophenyl)methoxy or (2-Amino-4,5-dichlorophenyl)thiol.

Scientific Research Applications

(2-Amino-4,5-dichlorophenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Amino-4,5-dichlorophenyl)methanol involves its interaction with specific molecular targets in biological systems. The amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzyl Alcohol Derivatives

(2-Amino-3,5-dibromophenyl)methanol (CAS: 50739-76-9)

- Molecular Formula: C₇H₇Br₂NO | Molecular Weight: 280.94 g/mol .

- Key Differences: Replaces chlorine with bromine at the 3- and 5-positions.

- Hazards : Causes skin irritation (H315), serious eye damage (H319), and respiratory irritation (H335) .

- Applications : Likely used in similar synthetic pathways but with distinct reactivity due to bromine’s leaving-group properties.

General Trends :

- Chlorinated vs. Brominated Analogs : Chlorinated derivatives (e.g., the target compound) are generally less dense and less reactive in nucleophilic aromatic substitution compared to brominated analogs. Bromine’s higher leaving-group ability may favor reactions like Ullmann couplings or Buchwald-Hartwig aminations.

Acetamide Derivatives

N-(2-Amino-4,5-dichlorophenyl)acetamide (CAS: 501076-48-8)

- Molecular Formula : C₈H₈Cl₂N₂O | Molecular Weight : 219.07 g/mol .

- Key Differences: Replaces the hydroxymethyl (-CH₂OH) group with an acetamide (-NHCOCH₃).

- Hazards : Classified as harmful if swallowed (H302) and irritating to skin, eyes, and respiratory system (H315, H319, H335) .

- Applications : Serves as an intermediate in pharmaceutical synthesis (e.g., Abacavir impurities) .

Functional Group Impact :

- Hydroxymethyl vs. Acetamide: The hydroxymethyl group in the target compound may enhance solubility in polar solvents (e.g., methanol, ethanol), whereas the acetamide derivative’s reduced polarity could favor membrane permeability in bioactive molecules.

Heterocyclic Analogues

5-Fluoro-2-amino-4,6-dichloropyrimidine

- Molecular Formula : C₄H₃Cl₂FN₃ | Molecular Weight : 197.99 g/mol (estimated).

- Key Differences: Pyrimidine ring instead of benzene, with fluorine at the 5-position. Exhibits potent biological activity, inhibiting nitric oxide (NO) production in immune-activated cells (IC₅₀ = 2 μM) .

- Applications: Explored for anti-inflammatory or immunomodulatory applications, unlike the target compound, which lacks reported biological activity data.

Structural Implications :

- Aromatic vs. Heterocyclic Cores : Pyrimidine derivatives often exhibit enhanced planarity and electronic properties, favoring interactions with biological targets (e.g., enzymes, DNA). The benzene core in the target compound may limit such interactions but offers versatility in electrophilic substitution reactions.

Solubility and Stability Comparisons

- (2-Amino-4,5-dichlorophenyl)methanol: Solubility data are unreported, but related 2-amino-4,6-dihydroxypyrimidinium salts exhibit extremely low solubility in water and organic solvents .

- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide: Soluble in DMSO and methanol, with stability under inert gas at 2–8°C .

- 2-Amino-4,5-dimethylthiophene-3-carboxylic Acid: Low water solubility but dissolves in methanol, ethanol, and dichloromethane .

Biological Activity

(2-Amino-4,5-dichlorophenyl)methanol is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and effects on various biological systems, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Chlorination of Phenol : Chlorine gas is used to chlorinate phenol in the presence of a catalyst (e.g., ferric chloride), introducing chlorine at the 4 and 5 positions.

- Amination : The chlorinated product undergoes amination with ammonia or an amine source to introduce the amino group at the 2 position.

- Hydroxymethylation : Finally, hydroxymethylation is performed using formaldehyde and a base to attach the hydroxymethyl group at the 1 position.

The biological activity of this compound is attributed to its interactions with specific molecular targets in biological systems. The amino and hydroxymethyl groups enable the compound to form hydrogen bonds with enzymes and receptors, potentially modulating their activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in antibiotic development.

Anticancer Activity

Several studies have assessed the anticancer potential of this compound:

- Cell Viability Assays : In vitro tests against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) demonstrated significant cytotoxic effects. The IC50 values were determined through MTT assays, revealing that the compound effectively inhibits cell proliferation .

- Kinase Inhibition : It has shown promising inhibition efficacy against EGFR and VEGFR-2 kinases, suggesting potential applications in targeted cancer therapies .

Case Studies

- Case Study on Anticancer Activity : A study evaluated this compound against five cancer cell lines using varying concentrations. Results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 50 µg/mL .

- Antimicrobial Testing : Another investigation focused on its antibacterial properties against common pathogens. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Comparative Analysis

The table below summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Inhibition of enzyme/receptor activity |

| Sorafenib | Yes | Yes | Kinase inhibition |

| Vinblastine | No | Yes | Microtubule stabilization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.